Cetiedil

Description

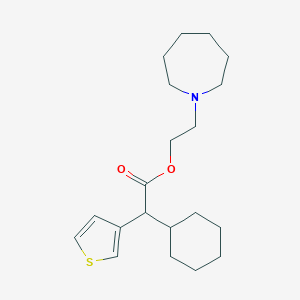

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)ethyl 2-cyclohexyl-2-thiophen-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2S/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17/h10,15-17,19H,1-9,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNICIJVQJJHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16199-90-9 (hydrochloride), 16286-69-4 (citrate[1:1]) | |

| Record name | Cetiedil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70864474 | |

| Record name | Cetiedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14176-10-4 | |

| Record name | Cetiedil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetiedil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetiedil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetiedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetiedil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIEDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621RT200TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Cetiedil S Cellular and Molecular Actions

Ion Channel Modulation by Cetiedil

A significant aspect of this compound's mechanistic profile involves its modulation of ion channels, specifically its inhibitory effect on calcium-activated potassium permeability and its capacity to increase passive sodium movements across cell membranes. researchgate.netresearchgate.net These dual actions contribute to alterations in cellular ion and water content, which are crucial for its effects. researchgate.netresearchgate.net

Calcium-Activated Potassium Channels (IKCa / KCa3.1)

The intermediate-conductance calcium-activated potassium channel, often referred to as IKCa or KCa3.1, and also known as the Gardos channel, plays a critical role in regulating cell volume and membrane potential in various cell types, including human erythrocytes. ucl.ac.uknih.govtandfonline.com This channel is activated by increases in intracellular calcium concentration, leading to potassium efflux. nih.govtandfonline.com this compound has been identified as an inhibitor of this specific potassium channel. ucl.ac.ukucl.ac.uk

This compound effectively blocks the intermediate calcium-activated potassium ion permeability (IKCa) in red blood cells. lookchem.comacs.org Research has determined its half-maximal inhibitory concentration (IC50) for this channel. In rabbit erythrocytes, the IC50 for this compound's inhibition of IKCa was found to be 24.5 µM. ucl.ac.ukucl.ac.ukacs.org For the KCa3.1 channel, the reported IC50 is 25 µM. nih.govacs.orgacs.org

Studies examining the action of this compound on single intermediate conductance calcium-activated potassium (IKCa) channels in inside-out patches from human red blood cells revealed that a high concentration of 100 µM this compound produced a weak and slow block of the channel. nih.gov The antisickling effect observed with this compound is largely explained by its ability to inhibit the specific increase in potassium permeability that occurs following a rise in cytoplasmic calcium concentration, a key event in the sickling process of red blood cells. researchgate.netresearchgate.net Furthermore, in ATP-depleted cells, this compound inhibits the characteristic potassium loss that is triggered by the presence of external calcium, confirming its inhibitory action on the Gardos effect. researchgate.netresearchgate.netjci.org

This compound's potency and mechanism of action have been compared to other known KCa3.1 channel blockers. While this compound exhibits moderate activity, other compounds demonstrate higher potency. For instance, Clotrimazole, an antimycotic, is a more potent inhibitor of KCa3.1, with IC50 values ranging from 70-250 nM for the cloned channel and 0.94 µM in red blood cells. ucl.ac.uknih.govacs.orgacs.org More potent and selective KCa3.1 blockers include TRAM-34 (IC50 of 20 nM) and ICA-17043 (Senicapoc), a compound that has progressed to clinical trials for sickle cell anemia. nih.govacs.orgnih.govresearchgate.netjefferson.edu

Mechanistically, this compound appears to act differently from Clotrimazole. While Clotrimazole might interact with an intracellular binding site on the channel, an intracellular site of action for this compound is considered unlikely based on certain experimental observations, such as the inactivity of this compound methoiodide. lookchem.comnih.govucl.ac.uk Structure-activity relationship studies on this compound analogues have aimed to develop more potent and selective blockers. These studies suggest that increased lipophilicity of the analogues enhances their access to the channel, likely from within the cell membrane, rather than being the sole determinant of activity at a specific binding site. ucl.ac.ukucl.ac.uklookchem.comacs.orgresearchgate.net

The following table summarizes the IC50 values for this compound and other KCa3.1 channel blockers:

| Compound | Target Channel | IC50 (µM) | Reference |

| This compound | Erythrocyte IKCa | 24.5 | ucl.ac.ukucl.ac.ukacs.org |

| This compound | KCa3.1 | 25 | nih.govacs.orgacs.org |

| Clotrimazole | Erythrocyte IKCa | 0.94 | ucl.ac.ukucl.ac.uk |

| Clotrimazole | KCa3.1 | 0.07-0.25 | nih.govacs.orgacs.org |

| TRAM-34 | KCa3.1 | 0.02 | nih.govacs.orgnih.gov |

| Quinine | KCa3.1 | 100 | nih.govacs.orgacs.org |

| Nifedipine | KCa3.1 | 4 | nih.govacs.orgacs.org |

| Nitrendipine | KCa3.1 | 1 | nih.govacs.orgacs.org |

This compound's influence on potassium efflux in cellular models is complex. While it is a known inhibitor of the calcium-activated potassium permeability, some studies have also reported that this compound can stimulate K+ release (efflux) from human erythrocyte membranes at low concentrations, with this effect reaching a plateau at a concentration of 1.2 mM. researchgate.netnih.gov However, the primary and consistently reported mechanism related to its antisickling effect is its specific inhibition of the calcium-activated potassium channel (Gardos channel), which prevents excessive potassium loss and subsequent dehydration of red blood cells. researchgate.netresearchgate.netjci.org In other cellular models, such as RBL-2H3 mast cells, this compound has been shown to inhibit antigen-stimulated 86Rb+ efflux, where 86Rb+ serves as a potassium analog. ucl.ac.uk Studies on the optical enantiomers of this compound revealed no substantial difference in their ability to block the Ca2+-activated K+ permeability in rabbit red cells. oup.com

Modulation of Sodium Ion Movements

Beyond its effects on potassium channels, this compound also modulates sodium ion movements across cell membranes. A key action of this compound is its ability to cause a rise in passive sodium movements. researchgate.netresearchgate.net

This compound promotes a net uptake of sodium in erythrocytes. This net sodium gain, which exceeds any simultaneous net potassium loss, leads to an increase in cell water content and subsequent cell swelling. researchgate.netresearchgate.netjci.org This effect is concentration-dependent; at this compound concentrations greater than 100 µM, there are considerable increases in net sodium and potassium movements, resulting in cell swelling. jci.org In experiments with cells depleted of their ATP, net sodium uptake showed little change, irrespective of the presence or absence of external calcium. researchgate.netresearchgate.net The increase in cell water content, resulting from this net gain of salt and water, is hypothesized to dilute the intracellular hemoglobin. This dilution is considered a crucial mechanism contributing to this compound's antisickling effect, as it reduces the concentration of hemoglobin S, thereby inhibiting its polymerization. researchgate.netresearchgate.net

Cetiedil S Pharmacological Effects in Diverse Cellular Systems

Effects on Erythrocyte Physiology

Cetiedil's impact on erythrocytes is particularly relevant in the context of conditions like sickle cell disease, where it demonstrates antisickling properties. nih.govresearchgate.netnih.gov

This compound's antisickling effect does not involve altering hemoglobin's oxygen affinity or the solubility of deoxyhemoglobin S. nih.govresearchgate.netnih.gov Instead, its mechanism is primarily attributed to its effects on the erythrocyte membrane and subsequent changes in cell volume. The drug promotes an increase in cell water content, leading to a dilution of intracellular hemoglobin. This dilution is a key factor in inhibiting the sickling process. nih.govresearchgate.netnih.govnih.gov Studies have shown that the concentration of this compound required for 50% inhibition of erythrocyte sickling is approximately 140 µM. This antisickling effect is observed whether this compound is added before or after deoxygenation. researchgate.net

This compound significantly influences the transport of cations and water across the erythrocyte membrane. At concentrations greater than 100 µM, this compound leads to a considerable increase in net movements of sodium (Na+) and potassium (K+). This results in a net gain of intracellular sodium that surpasses the net loss of potassium, causing the cells to swell due to an accumulation of water. researchgate.netnih.govjci.org All observed water movements can be accounted for by these this compound-induced net cation movements. nih.govjci.org

This compound's action on ion transport includes two primary effects:

Inhibition of Calcium-Activated Potassium Permeability: this compound inhibits the specific increase in potassium permeability that occurs following a rise in cytoplasmic calcium (Ca2+) concentration, often referred to as the Gardos effect. nih.govresearchgate.netnih.govjci.org

Increase in Passive Sodium Movements: The drug also causes a rise in passive sodium movements into the cell. nih.govresearchgate.netnih.gov

Table 1: Effect of this compound on Erythrocyte Cation and Water Movements (Illustrative Data)

| This compound Concentration | Net Na+ Gain (µmol/kg cell solid/hr) | Net K+ Loss (µmol/kg cell solid/hr) | Net Water Gain (kg water/kg cell solid/hr) | Cell Swelling |

| 100 µM (fresh cells) | Minimal change | Minimal change | Minimal change | No |

| >100 µM | Considerable increase | Considerable increase | Significant increase | Yes |

| 300 µM | Exceeds K+ loss | Net loss | Rapid and measurable | Prominent |

Note: Data derived from research findings indicating trends and magnitudes of change. researchgate.netnih.govjci.org

Modulation of Leukocyte Function

Beyond its effects on erythrocytes, this compound has also been shown to modulate the function of leukocytes, particularly polymorphonuclear leukocytes (PMNs). nih.gov

This compound has been demonstrated to inhibit the aggregation of polymorphonuclear leukocytes (PMNs) in a dose-dependent manner. nih.gov Concentrations of this compound ranging from 60 to 250 µM effectively reduce PMN aggregation induced by various stimuli, including formyl-met-leu-phe (FMLP), phorbol (B1677699) myristate acetate (B1210297) (PMA), and A23187. For instance, at 125 µM, this compound inhibited PMN aggregation by 69% ± 18% in response to FMLP, 72% ± 20% to PMA, and 65% ± 4% to A23187. nih.govsciencegate.app This inhibitory effect can be observed with as little as 5 minutes of incubation and is partially reversible. nih.gov The drug's ability to prevent the translocation of calcium from the PMN membrane, as assessed by chlorotetracycline fluorescence, parallels its effect on PMN aggregation, suggesting a role for calcium modulation in this process. nih.gov

Table 2: Inhibition of PMN Aggregation by this compound (125 µM)

| Stimulus | Inhibition of Aggregation (%) |

| Formyl-met-leu-phe (FMLP) | 69 ± 18 |

| Phorbol Myristate Acetate (PMA) | 72 ± 20 |

| A23187 | 65 ± 4 |

Note: Data represents mean inhibition percentages with standard deviations. nih.govsciencegate.app

This compound also attenuates the release of superoxide (B77818) (O2-) by neutrophils. nih.govnih.gov In studies with porcine neutrophils, this compound inhibited superoxide generation when stimulated by various agents, including phorbol myristate acetate (PMA). The concentration of this compound required for 50% inhibition of superoxide generation was approximately 45 µM when neutrophils were stimulated by PMA. nih.gov this compound not only reduced the rate of superoxide generation but also prolonged the lag time before superoxide production began. nih.gov While its inhibitory effect on NADPH oxidase activity in membrane vesicles was less pronounced (IC50 of approximately 250 µM), this compound was found to cause depolarization of the neutrophil membrane potential and an increase in intracellular free calcium. These findings suggest that the integrity of ionic distribution is crucial for activating the superoxide-generating system in neutrophils, and this compound influences this system through membrane effects. nih.gov

Table 3: this compound's Effect on Neutrophil Superoxide Release

| Parameter | Value (PMA-stimulated neutrophils) |

| IC50 for Superoxide Generation Inhibition | ~45 µM |

| Effect on Rate of Superoxide Generation | Decreased |

| Effect on Lag Time before Superoxide Production | Prolonged |

| IC50 for NADPH Oxidase Activity (membrane vesicles) | ~250 µM |

Note: Data derived from research findings. nih.gov

Effects on Intracellular Calcium in Leukocytes

This compound has been observed to influence intracellular calcium levels in polymorphonuclear leukocytes (PMNs). Studies have shown that this compound at a concentration of 125 µM effectively prevented the translocation of calcium from the PMN membrane, as assessed through chlorotetracycline fluorescence. fishersci.ca This effect on calcium dynamics correlates with its ability to inhibit PMN aggregation. For instance, 125 µM this compound significantly inhibited PMN aggregation induced by various activators. fishersci.ca

Table 1: Inhibition of PMN Aggregation by this compound (125 µM) fishersci.ca

| Aggregation Inducer | Concentration | Inhibition (%) ± SD |

| Formyl-Met-Leu-Phe (FMLP) | 2 x 10⁻⁷ M | 69 ± 18 |

| Phorbol Myristate Acetate (PMA) | 20 ng/ml | 72 ± 20 |

| A23187 | 1 x 10⁻⁶ M | 65 ± 4 |

The inhibition of FMLP-induced aggregation was rapid, occurring within 5 minutes of drug incubation, and was partially reversible. fishersci.ca Beyond aggregation, this compound also inhibited the release of superoxide by 55% and reduced the number of available ³H-FMLP receptors at 125 µM. fishersci.ca Its effect on the release of primary granule constituent myeloperoxidase was minimal (4.5% inhibition), while the inhibition of specific granule product lactoferrin release was modest (27% inhibition). fishersci.ca These findings suggest that this compound primarily impacts PMN aggregation and superoxide release more significantly than degranulation. fishersci.ca

Cholinergic System Interactions

This compound exerts a broad inhibitory action on cholinergic uptake processes and presynaptic functions, particularly at the nerve electroplaque junction of Torpedo marmorata. wikipedia.orgguidetopharmacology.orgwikipedia.orgmpg.de Its effects encompass the inhibition of acetylcholine (B1216132) release, modulation of choline (B1196258) uptake, and interference with vesicular acetylcholine incorporation and mediatophore-mediated release. wikipedia.orgguidetopharmacology.orgwikipedia.orgmpg.dewikipedia.orgfishersci.iewikipedia.orgrsc.orgmims.comalfa-chemistry.comnih.gov

Inhibition of Acetylcholine Release from Presynaptic Terminals

This compound has been shown to abolish the calcium-dependent release of acetylcholine (ACh) that is triggered by depolarization or by the addition of the A23187 ionophore. wikipedia.orgguidetopharmacology.orgwikipedia.orgalfa-chemistry.com This action suggests that this compound's site of action is downstream from the calcium entry step. wikipedia.orgguidetopharmacology.orgwikipedia.org Furthermore, a direct effect on the release process itself has been observed, as this compound blocks ACh release mediated by the mediatophore, a presynaptic membrane protein, when reconstituted into ACh-containing proteoliposomes. wikipedia.orgguidetopharmacology.orgwikipedia.org In various preparations, including synaptosomes and slices of intact tissue from Torpedo marmorata, ACh release was inhibited by this compound with an inhibition constant (K_i) ranging from 5 to 8 µM. wikipedia.orgguidetopharmacology.orgwikipedia.org Under these experimental conditions, this compound did not modify the synthesis or compartmentation of ACh within the nerve terminals. wikipedia.orgguidetopharmacology.orgwikipedia.org

Table 2: Inhibition of Acetylcholine Release by this compound wikipedia.orgguidetopharmacology.orgwikipedia.org

| Preparation Type | Inhibition Constant (K_i) |

| Torpedo marmorata Synaptosomes | 5-8 µM |

| Torpedo marmorata Intact Tissue | 5-8 µM |

| Reconstituted Mediatophore Proteoliposomes | 5-8 µM |

Effects on High-Affinity Choline Uptake

This compound is known to reduce high-affinity choline uptake. wikipedia.orgguidetopharmacology.orgwikipedia.orgmpg.dewikipedia.org High-affinity choline uptake is a crucial step for acetylcholine synthesis in cholinergic neurons, mediated by the high-affinity choline transporter (ChT). While this compound inhibits this process, studies indicate that high external choline concentrations can overcome this inhibition, allowing for normal synthesis of [¹⁴C]ACh in treated preparations. wikipedia.org This suggests that this compound's effect on choline uptake can be concentration-dependent. wikipedia.org

Modulation of Vesicular Acetylcholine Incorporation

This compound also modulates the incorporation of acetylcholine into synaptic vesicles. wikipedia.orgguidetopharmacology.orgwikipedia.orgmpg.dewikipedia.orgrsc.orgmims.com It acts as a potent inhibitor of acetylcholine transport by isolated synaptic vesicles. wikipedia.orgrsc.org Specifically, this compound has been identified as a competitive inhibitor of ACh uptake by isolated synaptic vesicles, with a K_i of 118.5 ± 9.5 nM. rsc.org This inhibitory action on vesicular ACh transport is distinct from its effect on high-affinity choline uptake, although this compound impacts both. wikipedia.org

Interaction with Mediatophore-Mediated Acetylcholine Release

The mediatophore is a presynaptic membrane protein involved in the calcium-dependent release of acetylcholine. wikipedia.orgwikipedia.org this compound directly interacts with this protein, blocking the release of ACh mediated by the mediatophore when it is reconstituted into proteoliposomes containing ACh. wikipedia.orgguidetopharmacology.orgwikipedia.orgalfa-chemistry.com The patterns of drug action on ACh release from synaptosomes and proteoliposomes are similar, indicating a consistent interaction with the mediatophore's translocating properties. wikipedia.orgfishersci.ie An analogue of this compound, MR16728, has been shown to enhance mediatophore-mediated ACh release, particularly at low calcium concentrations, further highlighting the mediatophore as a potential presynaptic target for this compound and its derivatives.

Effects on Smooth Muscle Contractile Responses

This compound is recognized for its ability to induce smooth muscle relaxation, contributing to its role as a peripheral vasodilator. nih.govuni.luiiab.me Its effects have been studied on various types of smooth muscle, including intestinal and vascular smooth muscle. nih.gov

This compound inhibits the contractile response of intestinal smooth muscle to acetylcholine. nih.gov Comparative studies of this compound's enantiomers revealed a clear difference in their muscarinic blocking activity. (+)-cetiedil was found to be approximately 7.7 ± 0.2 times more active than the (-) form in inhibiting the contractile response of intestinal smooth muscle to acetylcholine. nih.gov

Table 3: Enantiomeric Activity of this compound on Intestinal Smooth Muscle Contractile Response to Acetylcholine nih.gov

| Enantiomer | Relative Activity (vs. (-)-form) |

| (+)-Cetiedil | 7.7 ± 0.2 times more active |

| (-)-Cetiedil | Reference |

Furthermore, this compound affects the Ca²⁺-dependent contraction of depolarized intestinal muscle. nih.gov The enantiomers did not show substantial differences in their ability to block the contractile response of depolarized smooth muscle to externally applied Ca²⁺. nih.gov this compound also acts as a potassium channel blocker, which contributes to its vascular smooth muscle relaxation properties. iiab.me In cardiovascular studies, this compound increased femoral blood flow by decreasing the resistance of the hind limb vasculature, indicating its smooth muscle relaxant action in the vascular system.

Modulation of Acetylcholine-Induced Contraction

This compound demonstrates significant activity in modulating contractions induced by acetylcholine, particularly in smooth muscle tissues. Studies have shown that this compound effectively blocks the contractile response of intestinal smooth muscle to acetylcholine guidetopharmacology.orgmims.comrsc.org. This effect highlights its muscarinic blocking activity.

A key finding from research comparing the enantiomers of this compound indicates a clear difference in their potency regarding muscarinic blocking activity. Specifically, (+)-cetiedil was found to be approximately 7.7 ± 0.2 (s.d.) times more active than its (-)-enantiomer in inhibiting the contractile response of intestinal smooth muscle to acetylcholine guidetopharmacology.orgmims.comrsc.org. This stereoselectivity underscores the importance of the compound's spatial configuration in its interaction with muscarinic receptors or related pathways.

Beyond direct muscle contraction, this compound has also been observed to inhibit acetylcholine release in other cholinergic systems, such as the nerve electroplaque junction of Torpedo marmorata. In this system, this compound abolished the calcium-dependent release of acetylcholine (ACh) triggered by depolarization or by the addition of the A23187 ionophore, suggesting an action downstream from the calcium entry step alfa-chemistry.com. Furthermore, this compound was found to directly block ACh release mediated by the presynaptic membrane protein, mediatophore, when reconstituted into ACh-containing proteoliposomes alfa-chemistry.com. In these preparations, ACh release was inhibited by this compound with an inhibition constant (Ki) ranging from 5 to 8 µM alfa-chemistry.com. The compound also exhibited a broader inhibitory action on cholinergic uptake processes by reducing high-affinity choline uptake and vesicular ACh incorporation when co-administered with a radioactive precursor alfa-chemistry.com.

Table 1: Muscarinic Blocking Activity of this compound Enantiomers on Intestinal Smooth Muscle Contraction

| Enantiomer | Relative Activity (vs. (-)-cetiedil) |

| (+)-Cetiedil | 7.7 ± 0.2 times more active guidetopharmacology.orgmims.comrsc.org |

| (-)-Cetiedil | 1 (reference) guidetopharmacology.orgmims.comrsc.org |

Influence on Calcium-Dependent Contraction in Depolarized Muscle

The influence of this compound on calcium-dependent contraction has been investigated in depolarized muscle systems. Muscle contraction, particularly in smooth muscle, is fundamentally dependent on an increase in intracellular calcium concentration. This increase can be triggered by electrical depolarization of the cell membrane, which opens voltage-dependent calcium channels, leading to an influx of calcium ions nih.gov. The elevated intracellular calcium then binds to proteins like calmodulin, initiating a cascade that results in muscle contraction nih.gov.

In the context of depolarized smooth muscle, studies comparing the enantiomers of this compound revealed that they did not differ substantially in their effectiveness as blockers of the contractile response to externally applied Ca2+ guidetopharmacology.orgmims.comrsc.org. This indicates that, unlike their differential effects on acetylcholine-induced contraction, the stereochemistry of this compound does not significantly impact its ability to inhibit calcium-dependent contraction in depolarized smooth muscle. This suggests a mechanism of action for calcium-dependent contraction that may be less sensitive to the specific enantiomeric form of this compound or involves a more generalized interaction with calcium handling pathways in depolarized states guidetopharmacology.orgmims.comrsc.org.

Structure Activity Relationships Sar and Enantiomeric Studies of Cetiedil Analogues

Identification of Key Structural Moieties for Pharmacological Activity

Research into Cetiedil analogues has sought to define the pharmacophore responsible for its activity, particularly its ability to block IK(Ca) channels. Studies on rabbit erythrocytes, using this compound as a lead compound, revealed that the specific chemical structure of the acid moiety does not strongly correlate with channel blocking activity. Instead, alterations to this part of the molecule can significantly impact potency. For instance, replacing the 2-cyclohexyl-2-(3-thienyl)ethanoic acid grouping with a triphenylethanoic acid group resulted in an analogue that was approximately three times more potent than this compound. researchgate.netnih.govlookchem.com

Further modifications demonstrated that a 9-benzylfluoren-9-yl carboxylic acid ester (compound 21) was about nine times more active than this compound. Notably, substituting the -CO(2)- linkage in this compound with an ethynyl (B1212043) (-C≡C-) linkage, as seen in compound UCL 1608, further increased potency by approximately 15-fold compared to this compound. This suggests that the presence of an acetylenic moiety can be crucial for enhancing activity. researchgate.netnih.govlookchem.comucl.ac.uk

Correlation between Channel Blocking Activity and Lipophilicity

A significant correlation has been observed between the channel blocking activity of this compound analogues and their octanol-water partition coefficients (log P), particularly in rabbit red blood cells. researchgate.netnih.govlookchem.comnih.gov While a good correlation exists, the potency increase (approximately two orders of magnitude) is less pronounced than the range of log P values (over four orders of magnitude). researchgate.netnih.govlookchem.com This disparity suggests that while lipophilicity is an important factor, hydrophobic interactions with an active site on the channel may not be the sole or primary determinants of activity. researchgate.netnih.govlookchem.com It is more plausible that increased lipophilicity facilitates better access to the channel, potentially from within the cell membrane. researchgate.netnih.govlookchem.com Supporting this interpretation, this compound methoiodide, a less lipophilic derivative, was found to be inactive. researchgate.netnih.govlookchem.com

However, it is important to note that this correlation between lipophilicity and potency is not universally observed across all cell types or analogue series. For example, in studies involving rat basophilic leukaemia (RBL-2H3) cells, while this compound analogues inhibited antigen-induced beta-hexosaminidase release and 86Rb(+)-efflux, the correlation between lipophilicity and potency was not as strong as in red blood cells. researchgate.netnih.gov In some newer series of this compound analogues, structural features beyond simple lipophilicity appear to influence activity, such as the presence of an acetylenic moiety. ucl.ac.ukucl.ac.uk

Enantiomeric Differences in Pharmacological Potency

This compound is a racemic mixture, and studies have investigated the pharmacological differences between its (+) and (-) enantiomers. While enantiomers generally share similar physical properties, their biological activities can differ significantly due to stereoselective interactions with biological targets. uou.ac.inlibretexts.orgmsu.edu

Stereoselective Muscarinic Blocking Activity

In contrast to their effects on Ca2+-activated K+ permeability, a clear difference in muscarinic blocking activity has been observed between the enantiomers of this compound. researchgate.netnih.govdntb.gov.uaoup.comoup.com When assessed by the inhibition of the contractile response of intestinal smooth muscle to acetylcholine (B1216132), (+)-Cetiedil was found to be approximately 7.7 ± 0.2 (s.d.) times more active than the (-) form. researchgate.netnih.govdntb.gov.uaoup.comoup.com This indicates a stereoselective interaction with muscarinic receptors.

Distinct Actions on Cell Volume-Sensitive K+ Permeability in Liver Cells

The enantiomers of this compound also demonstrate differing potencies as blockers of the increase in membrane conductance that occurs when liver cells swell, indicating distinct actions on cell volume-sensitive K+ permeability (Kvol) in these cells. researchgate.netnih.govdntb.gov.uaoup.comoup.com The concentration of (+)-Cetiedil required to reduce the conductance increase by 50% (IC50) was 2.04 ± 0.54 (s.d.) µM. researchgate.netnih.govdntb.gov.uaoup.comoup.com The (-)-Cetiedil enantiomer was less active, being approximately 2.6 ± 0.8 (s.d.) times less potent, with an IC50 of 5.2 ± 1.2 µM. researchgate.netnih.govdntb.gov.uaoup.comoup.com These findings highlight the importance of stereochemistry in the interaction of this compound with Kvol channels in liver cells.

Summary of Enantiomeric Potency Differences

| Activity | (+)-Cetiedil vs. (-)-Cetiedil Potency Ratio | IC50 (+)-Cetiedil (µM) | IC50 (-)-Cetiedil (µM) | Reference |

| Muscarinic Blocking Activity | 7.7 times more active | N/A | N/A | researchgate.netnih.govdntb.gov.uaoup.comoup.com |

| Cell Volume-Sensitive K+ Permeability (Liver Cells) | 2.6 times more active | 2.04 ± 0.54 | 5.2 ± 1.2 | researchgate.netnih.govdntb.gov.uaoup.comoup.com |

| Ca2+-Activated K+ Permeability (Red Cells) | No substantial difference | N/A | N/A | researchgate.netnih.govdntb.gov.uaoup.comoup.com |

Synthetic Methodologies and Analytical Characterization in Cetiedil Research

Academic Synthesis Routes for Racemic Cetiedil and Analogues

Research into this compound analogues has been conducted to investigate structure-activity relationships, particularly for their ability to block Ca²⁺-activated K⁺ permeability in red blood cells. wjpls.orgacs.org These studies aimed to design more potent and selective blockers. For instance, replacing the 2-cyclohexyl-2-(3-thienyl)ethanoic acid moiety with triphenylethanoic acid resulted in an analogue approximately three times more potent than this compound. wjpls.orgacs.org Further modifications, such as the 9-benzylfluoren-9-yl carboxylic acid ester analogue, showed approximately nine times greater activity. An even more significant increase in potency, about 15-fold over this compound, was observed when the -CO₂- linkage in this analogue was replaced by an ethynyl (B1212043) (-C≡C-) linkage (compound UCL 1608). wjpls.orgacs.org

Preparation and Characterization of Enantiomers

The preparation and characterization of this compound enantiomers are crucial for understanding their specific biological actions, as individual enantiomers can exhibit distinct pharmacological profiles. A total synthesis and circular dichroism spectra of the enantiomers of this compound have been described. ucl.ac.uk The development of high-yielding synthesis routes for the acid precursor has facilitated the large-scale production of these chiral forms, addressing the increasing regulatory demand for single enantiomer substances in research and potential therapeutic applications. cenmed.comresearchgate.netasiapharmaceutics.info

Comparative studies on the biological actions of this compound enantiomers have revealed interesting differences. While the enantiomers did not show substantial variation in their ability to block the Ca²⁺-activated K⁺ permeability of rabbit red blood cells, a notable difference was observed in their muscarinic blocking activity. Specifically, (+)-Cetiedil was found to be approximately 7.7 times more active than its (–)-form in inhibiting the contractile response of intestinal smooth muscle to acetylcholine (B1216132). Furthermore, (+)-Cetiedil demonstrated greater potency in blocking the increase in membrane conductance that occurs when liver cells swell, being approximately 2.6 times more active than (–)-Cetiedil in this regard (IC₅₀ of 2.04 ± 0.54 μM for (+)-Cetiedil versus 5.2 ± 1.2 μM for (–)-Cetiedil). ucl.ac.uk

Investigation of Solution Kinetics and Stability for Research Applications

Investigations into the solution kinetics and stability of this compound are vital for its reliable use in research applications and for understanding its behavior in various environments. A case study on this compound Citrate Injection revealed that its stability was insufficient when stored at controlled room temperature (20-25°C), with shelf life predictions indicating an expiry period of 1.66 to 1.8 years. jscimedcentral.com

A detailed solution kinetics study demonstrated that this compound exhibited maximum stability within a pH range of 3.5 to 3.8. jscimedcentral.com The degradation of this compound in solution was found to follow a pseudo first-order kinetic model with respect to its concentration. jscimedcentral.com Arrhenius plots were employed to estimate degradation rates at different temperatures, indicating that storage at 8°C offered significantly better stability, with a projected shelf life of 11.4 years at pH 3.7, compared to 1.8 years at 25°C at the same pH. jscimedcentral.com Increasing the this compound concentration tenfold or using various buffer systems (citrate-phosphate, acetate (B1210297), or succinate) did not lead to an improvement in stability. jscimedcentral.com

Spectroscopic and Chromatographic Approaches in this compound Analysis

A variety of spectroscopic and chromatographic techniques have been employed in the analysis and characterization of this compound and its related compounds.

Spectroscopic Approaches:

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound exhibits a UV absorption extinction coefficient (E₂₃₃) of 2796 M⁻¹ cm⁻¹ at 233 nm. nih.gov UV-Vis spectroscopy is also utilized for drug solubility analysis. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are routinely used for the structural elucidation of this compound and its analogues. lookchem.comresearchgate.netulisboa.pt For stereochemical assignments, advanced 2D NMR techniques such as one-bond heteronuclear shift correlations and nuclear Overhauser enhancements have been applied. ucl.ac.uk

Mass Spectrometry (MS): Mass spectrometry, including Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS), is a powerful tool for the identification and quantification of this compound and its metabolites. nih.govresearchgate.netresearchgate.netgoogle.com A sensitive GC/MS assay has been developed for studying the pharmacokinetic profile of this compound in human plasma. nih.gov PubChemLite provides predicted collision cross section values for this compound adducts, which are derived from MS data. uni.lu

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed for the characterization of this compound enantiomers, providing insights into their optical activity and stereochemical properties. ucl.ac.uk

Chromatographic Approaches:

Gas Chromatography (GC): A sensitive gas chromatographic assay, utilizing a nitrogen-phosphorus detector, has been developed for the analysis of this compound in human plasma, without the need for derivatization. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a common analytical technique used for the quantitative determination of drugs and for stability studies. asiapharmaceutics.infogoogle.comresearchgate.net While specific detailed HPLC methods for this compound itself were not extensively detailed in the provided search results, its use in the analysis of drug substances and products, including for stability assessment, is well-established in pharmaceutical research. asiapharmaceutics.infoacs.org

Q & A

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) in this compound datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.